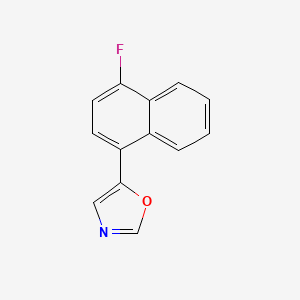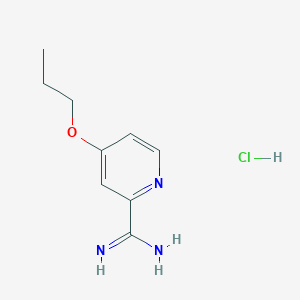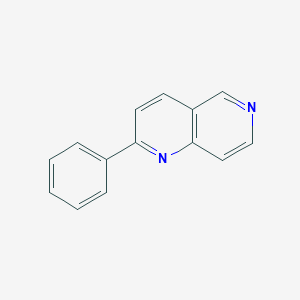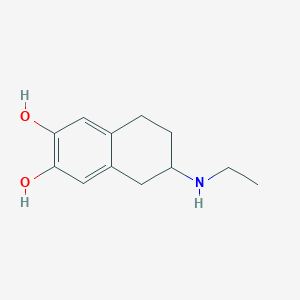
5-((Methylamino)methyl)-5,6,7,8-tetrahydronaphthalene-1,2-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-((Methylamino)methyl)-5,6,7,8-tetrahydronaphthalene-1,2-diol is a complex organic compound with a unique structure that includes a naphthalene core substituted with a methylamino group and two hydroxyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-((Methylamino)methyl)-5,6,7,8-tetrahydronaphthalene-1,2-diol typically involves multi-step organic reactions. One common method includes the initial formation of the naphthalene core, followed by the introduction of the methylamino group and hydroxyl groups through various substitution and addition reactions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods ensure consistent quality and scalability, which are essential for commercial applications.
化学反应分析
Types of Reactions
5-((Methylamino)methyl)-5,6,7,8-tetrahydronaphthalene-1,2-diol undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl groups or modify the naphthalene core.
Substitution: The methylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as solvent choice and temperature control, play a significant role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while reduction could produce dihydronaphthalenes.
科学研究应用
Chemistry
In chemistry, 5-((Methylamino)methyl)-5,6,7,8-tetrahydronaphthalene-1,2-diol is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology
In biological research, this compound may be used to study enzyme interactions and metabolic pathways. Its structural features make it a valuable tool for probing the mechanisms of various biological processes.
Medicine
In medicine, this compound has potential therapeutic applications. It may be investigated for its effects on neurological pathways and its potential as a treatment for certain medical conditions.
Industry
In industrial applications, this compound can be used in the development of new materials and chemical processes. Its reactivity and structural properties make it suitable for various industrial applications, including the production of pharmaceuticals and specialty chemicals.
作用机制
The mechanism of action of 5-((Methylamino)methyl)-5,6,7,8-tetrahydronaphthalene-1,2-diol involves its interaction with specific molecular targets and pathways. The methylamino group may interact with receptors or enzymes, modulating their activity. The hydroxyl groups can participate in hydrogen bonding and other interactions, influencing the compound’s overall effect.
相似化合物的比较
Similar Compounds
Similar compounds include other naphthalene derivatives with various substituents, such as:
- 5-((Dimethylamino)methyl)-5,6,7,8-tetrahydronaphthalene-1,2-diol
- 5-((Ethylamino)methyl)-5,6,7,8-tetrahydronaphthalene-1,2-diol
- 5-((Propylamino)methyl)-5,6,7,8-tetrahydronaphthalene-1,2-diol
Uniqueness
What sets 5-((Methylamino)methyl)-5,6,7,8-tetrahydronaphthalene-1,2-diol apart is its specific combination of functional groups, which confer unique reactivity and potential applications. The presence of both methylamino and hydroxyl groups allows for diverse chemical modifications and interactions, making it a versatile compound for research and industrial use.
属性
分子式 |
C12H17NO2 |
|---|---|
分子量 |
207.27 g/mol |
IUPAC 名称 |
5-(methylaminomethyl)-5,6,7,8-tetrahydronaphthalene-1,2-diol |
InChI |
InChI=1S/C12H17NO2/c1-13-7-8-3-2-4-10-9(8)5-6-11(14)12(10)15/h5-6,8,13-15H,2-4,7H2,1H3 |
InChI 键 |
HTXPKPRWZOGAPE-UHFFFAOYSA-N |
规范 SMILES |
CNCC1CCCC2=C1C=CC(=C2O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-[(3-Methoxyphenyl)methyl]-1,1,1-trimethylsilanamine](/img/structure/B11893037.png)



![1,4,6-Trimethyl-9H-indeno[2,1-c]pyridine](/img/structure/B11893051.png)

![5'-Chloro-1'-methylspiro[cyclopropane-1,3'-indolin]-2'-one](/img/structure/B11893055.png)

![6,9-Diazaspiro[4.5]decane-7,10-dione, 8-(1-methylethyl)-, (S)-](/img/structure/B11893070.png)
![Ethyl 5-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B11893072.png)


